(2-chlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone
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Overview
Description
(2-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE is a complex organic compound that features a unique structure combining a chlorophenyl group with an imidazo[1,2-a][1,3]benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE typically involves the condensation of 2-chlorobenzoyl chloride with 2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, (2-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
The compound has shown promise in medicinal chemistry for its potential anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use in the development of new drugs to treat various diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance .
Mechanism of Action
The mechanism of action of (2-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
(2-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE: Unique due to its combined chlorophenyl and imidazo[1,2-a][1,3]benzimidazole structure.
Imidazole Derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Benzimidazole Derivatives: Used in various therapeutic applications, including anti-inflammatory and antiviral agents.
Uniqueness
The uniqueness of (2-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE lies in its ability to combine the properties of both chlorophenyl and imidazo[1,2-a][1,3]benzimidazole moieties, resulting in a compound with enhanced biological and chemical properties .
Properties
Molecular Formula |
C16H12ClN3O |
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Molecular Weight |
297.74 g/mol |
IUPAC Name |
(2-chlorophenyl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone |
InChI |
InChI=1S/C16H12ClN3O/c17-12-6-2-1-5-11(12)15(21)20-10-9-19-14-8-4-3-7-13(14)18-16(19)20/h1-8H,9-10H2 |
InChI Key |
NMFJNLNRNJLIMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CC=CC=C4Cl |
solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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